molecular formula C12H17BrN2O4 B15331976 Ethyl 4-Bromo-1-(4-ethoxy-4-oxobutyl)-1H-pyrazole-3-carboxylate

Ethyl 4-Bromo-1-(4-ethoxy-4-oxobutyl)-1H-pyrazole-3-carboxylate

Cat. No.: B15331976
M. Wt: 333.18 g/mol
InChI Key: DKFKYYWNMLYVCR-UHFFFAOYSA-N
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Description

Ethyl 4-Bromo-1-(4-ethoxy-4-oxobutyl)-1H-pyrazole-3-carboxylate is a synthetic organic compound belonging to the pyrazole family This compound is characterized by its unique structure, which includes a bromine atom, an ethoxy group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-Bromo-1-(4-ethoxy-4-oxobutyl)-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-bromo-1H-pyrazole-3-carboxylic acid with ethyl 4-ethoxy-4-oxobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-Bromo-1-(4-ethoxy-4-oxobutyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The carbonyl group in the ethoxy-oxobutyl moiety can be reduced to an alcohol.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while reduction with NaBH4 can produce an alcohol derivative.

Scientific Research Applications

Ethyl 4-Bromo-1-(4-ethoxy-4-oxobutyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-Bromo-1-(4-ethoxy-4-oxobutyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may also influence various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-Bromo-1H-pyrazole-3-carboxylate: Lacks the ethoxy-oxobutyl moiety.

    4-Bromo-1-(4-ethoxy-4-oxobutyl)-1H-pyrazole: Lacks the carboxylate ester group.

Uniqueness

Ethyl 4-Bromo-1-(4-ethoxy-4-oxobutyl)-1H-pyrazole-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C12H17BrN2O4

Molecular Weight

333.18 g/mol

IUPAC Name

ethyl 4-bromo-1-(4-ethoxy-4-oxobutyl)pyrazole-3-carboxylate

InChI

InChI=1S/C12H17BrN2O4/c1-3-18-10(16)6-5-7-15-8-9(13)11(14-15)12(17)19-4-2/h8H,3-7H2,1-2H3

InChI Key

DKFKYYWNMLYVCR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCN1C=C(C(=N1)C(=O)OCC)Br

Origin of Product

United States

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